molecular formula C11H10BrCl6NO3 B14390314 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid CAS No. 88476-42-0

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid

Cat. No.: B14390314
CAS No.: 88476-42-0
M. Wt: 496.8 g/mol
InChI Key: ZEVNZVGHTDGKFJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. Its distinct chemical properties make it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid typically involves multiple steps, including halogenation, nucleophilic substitution, and esterification reactions. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or NBS, followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is unique due to its combination of a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and research.

Properties

CAS No.

88476-42-0

Molecular Formula

C11H10BrCl6NO3

Molecular Weight

496.8 g/mol

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H3BrCl6O/c9-7(10)8-6-4-2-1-3-5-6;5-1-2(12,3(6,7)8)4(9,10)11/h1-5,8H,(H,9,10);12H,1H2

InChI Key

ZEVNZVGHTDGKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br

Origin of Product

United States

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